molecular formula C8H4BrClN2O B3075215 6-Bromo-4-chlorophthalazin-1(2H)-one CAS No. 1028338-59-1

6-Bromo-4-chlorophthalazin-1(2H)-one

Cat. No. B3075215
CAS RN: 1028338-59-1
M. Wt: 259.49 g/mol
InChI Key: FJCOUBLATCMSGZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorophthalazin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the phthalazine family and has a unique structure that makes it a valuable tool for researchers.

Scientific Research Applications

1. Synthesis of Derivatives and Intermediates

6-Bromo-4-chlorophthalazin-1(2H)-one serves as an important intermediate in the synthesis of various chemical compounds. For example, its derivatives like 5H-benzo[a]phenoxazin-5-ones have been synthesized through a process involving dehalogenation, as part of research in heterocyclic chemistry (Ueno et al., 1982). Similarly, its utility in forming 2H-chromenes and 2H-thiochromenes through a facile synthesis method highlights its versatility in creating novel compounds (Gabbutt et al., 1994).

2. Computational Studies in Chemical Reactions

The compound is also the subject of computational studies to understand its interactions in chemical reactions. For instance, a study involving the computational investigation of nucleophilic substitution reactions of imidazole with various derivatives, including bromo and chloro substituted compounds, provides insights into the chemical behavior of these molecules (Erdoğan & Erdoğan, 2019).

3. Applications in Pyrolysis and Combustion Byproducts

In environmental science, the compound's derivatives are studied in the context of pyrolysis and the formation of hazardous byproducts. For example, research into the pyrolytic thermal degradation of brominated hydrocarbons, which could potentially form brominated dioxins, is crucial for understanding the environmental impact of these processes (Evans & Dellinger, 2003).

4. Structural Studies and Chemical Synthesis

Structural studies and synthesis of related chemical entities also form a part of the research applications. Investigations into the structural and spectroscopic features of related heterocyclic compounds, such as benzazathiaphospholium, provide valuable information for the development of new materials and chemicals (Burford et al., 1990).

properties

IUPAC Name

6-bromo-4-chloro-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCOUBLATCMSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chlorophthalazin-1(2H)-one

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (42.8 g, 178 mmol) in POCl3 (300 mL) was heated at reflux for 3 h. The mixture was allowed to cool and concentrated. The residue was taken up in EtOAc (400 mL) and water (200 mL), and neutralized with sodium bicarbonate. The layers were separated, aqueous layer was extracted with EtOAc (3×200 mL), and combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in dioxane (300 mL) and 2N NaOH (250 mL). The mixture was heated at 50° C. for 30 min, poured into water (3 L), and stirred for 15 min. Solid was filtered and dried in vacuum at room temperature to give title compound as a greenish solid (12.0 g, 24.3%). M/z (M+1)=259.32.
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
24.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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